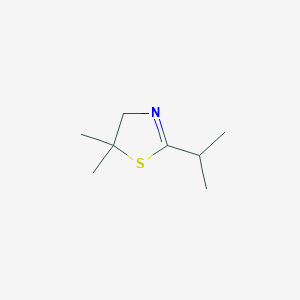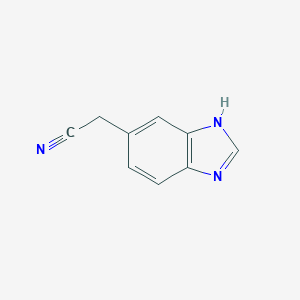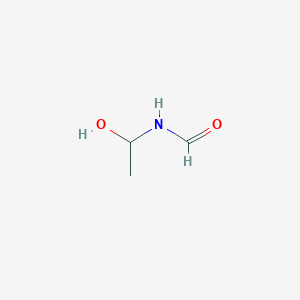
3-Trimethylsilanylmethyl-phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Trimethylsilanylmethyl-phenol, also known as TMSMP, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to have a variety of interesting properties that make it useful in a range of laboratory experiments. In
Aplicaciones Científicas De Investigación
3-Trimethylsilanylmethyl-phenol has been found to have a range of potential applications in scientific research. One of the most promising areas of research is in the field of organic synthesis. 3-Trimethylsilanylmethyl-phenol has been found to be a highly effective reagent for the synthesis of a variety of organic compounds, including alcohols, ketones, and esters. This makes it a valuable tool for researchers looking to develop new compounds for use in a range of applications.
Mecanismo De Acción
The mechanism of action of 3-Trimethylsilanylmethyl-phenol is not fully understood, but it is believed to involve the formation of a stable intermediate that is highly reactive. This intermediate can then react with a range of other compounds, leading to the formation of new products. The high reactivity of 3-Trimethylsilanylmethyl-phenol makes it a valuable tool for researchers looking to develop new compounds with specific properties.
Efectos Bioquímicos Y Fisiológicos
3-Trimethylsilanylmethyl-phenol has been found to have a range of biochemical and physiological effects. In particular, it has been found to have anti-inflammatory and antioxidant properties. These properties make it a potential candidate for the development of new drugs for the treatment of a range of diseases, including cancer and cardiovascular disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-Trimethylsilanylmethyl-phenol is its high reactivity. This makes it a valuable tool for researchers looking to develop new compounds with specific properties. However, 3-Trimethylsilanylmethyl-phenol can also be difficult to work with, as it is highly reactive and can be difficult to handle. Additionally, the synthesis of 3-Trimethylsilanylmethyl-phenol can be time-consuming and expensive, which can limit its use in some experiments.
Direcciones Futuras
There are a range of future directions for research on 3-Trimethylsilanylmethyl-phenol. One area of interest is in the development of new drugs for the treatment of cancer and other diseases. 3-Trimethylsilanylmethyl-phenol has been found to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the development of new drugs. Additionally, researchers are interested in exploring the potential applications of 3-Trimethylsilanylmethyl-phenol in the field of organic synthesis, as it has been found to be a highly effective reagent for the synthesis of a range of organic compounds.
Conclusion:
In conclusion, 3-Trimethylsilanylmethyl-phenol is a valuable tool for researchers looking to develop new compounds for use in a range of applications. Its high reactivity and potential applications in the development of new drugs make it an area of significant interest for researchers. While there are limitations to its use in some experiments, the potential benefits of 3-Trimethylsilanylmethyl-phenol make it an area of ongoing research.
Métodos De Síntesis
The synthesis of 3-Trimethylsilanylmethyl-phenol involves the reaction of 3-hydroxybenzaldehyde with trimethylsilylmethyl magnesium bromide. This reaction produces a yellow solid, which is then purified using column chromatography. This method has been found to be highly effective in producing high-quality 3-Trimethylsilanylmethyl-phenol, with yields of up to 80%.
Propiedades
Número CAS |
101145-03-3 |
|---|---|
Nombre del producto |
3-Trimethylsilanylmethyl-phenol |
Fórmula molecular |
C10H16OSi |
Peso molecular |
180.32 g/mol |
Nombre IUPAC |
3-(trimethylsilylmethyl)phenol |
InChI |
InChI=1S/C10H16OSi/c1-12(2,3)8-9-5-4-6-10(11)7-9/h4-7,11H,8H2,1-3H3 |
Clave InChI |
LAQPATCJXXDEHK-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)CC1=CC(=CC=C1)O |
SMILES canónico |
C[Si](C)(C)CC1=CC(=CC=C1)O |
Sinónimos |
3-TRIMETHYLSILANYLMETHYL-PHENOL |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3,5,7-Trihydroxy-2-[8-hydroxy-2,2-dimethyl-6-(2-methylbut-3-en-2-yl)chromen-5-yl]-8-(3-methylbut-2-enyl)chromen-4-one](/img/structure/B8998.png)


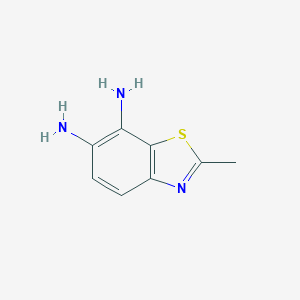

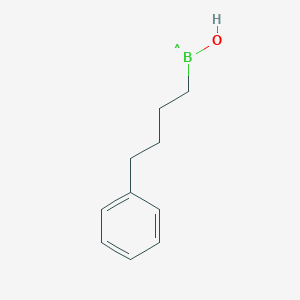
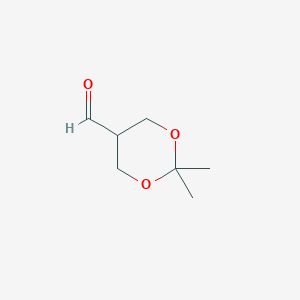
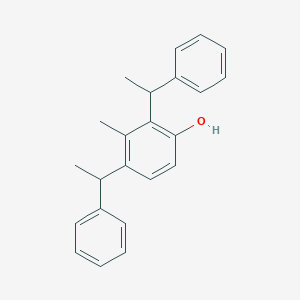
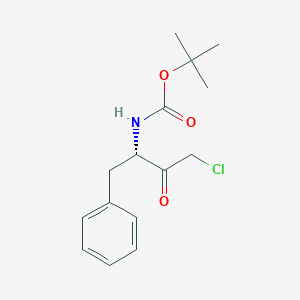
![2-[(2-Cyano-1-hydroxypropan-2-yl)diazenyl]-3-hydroxy-2-methylpropanenitrile](/img/structure/B9013.png)
